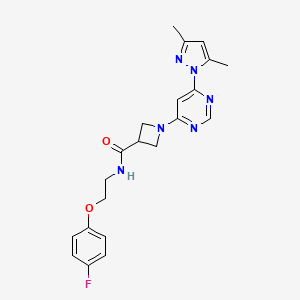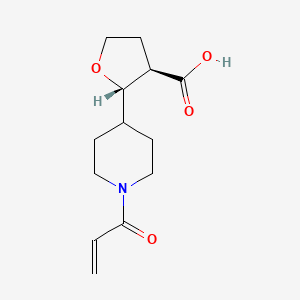![molecular formula C20H20ClNO5 B2411351 5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 882393-70-6](/img/structure/B2411351.png)
5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a spirocyclic system, which is a type of cyclic system where two rings share only one atom, the spiroatom . The molecule also contains an indolinone group, which is a type of heterocyclic compound. The presence of the methoxy and chloro groups suggest that this compound could have interesting reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of the spirocyclic system and the various functional groups. The 3D structure may be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the methoxy groups might be susceptible to reactions involving nucleophilic substitution, while the indolinone group might undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl and methoxy groups would likely make this compound relatively polar .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one and its structural analogues have been studied for their anticonvulsant activities. In tests such as the maximal electroshock seizure (MES) and pentylenetetrazole seizure threshold tests, these compounds have shown potential in protecting mice against electrically and chemically induced seizures (Rajopadhye & Popp, 1988).
Synthesis Pathways
Research has been conducted to develop new synthetic pathways for spiro compounds, including those related to 5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one. These pathways involve the formation of cycloadducts and the transformation into various spiro derivatives (Beccalli, Clerici, & Gelmi, 2003).
Diastereoselective Synthesis
Studies have focused on the diastereoselective synthesis of spiro compounds, including catalyst-free reactions that yield highly diastereoselective products. These synthetic methods are important for producing specific configurations of spiro compounds (Maurya et al., 2014).
Colorimetric Detection
Novel spirooxazine derivatives have been synthesized for the colorimetric detection of specific cations like Hg2+ and CH3Hg+. These compounds exhibit selectivity and sensitivity in detecting these cations, indicating potential applications in environmental monitoring and analysis (Pattaweepaiboon et al., 2020).
Cancer Research
Spiro compounds have been studied in the context of cancer research, with some derivatives showing inhibitory effects on tumor cell lines. These findings suggest potential applications of spiro compounds as therapeutic agents in cancer treatment (Ermut et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5'-chloro-1'-[2-(2-methoxyphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5/c1-24-17-5-2-3-6-18(17)25-12-9-22-16-8-7-14(21)13-15(16)20(19(22)23)26-10-4-11-27-20/h2-3,5-8,13H,4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZWMBPTKMOURE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Cl)C4(C2=O)OCCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate](/img/no-structure.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2411273.png)
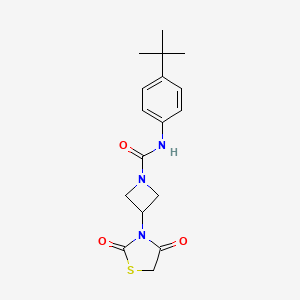


![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2411281.png)
![ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2411283.png)
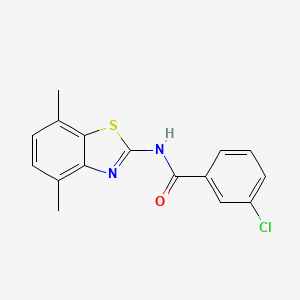
![2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2411286.png)
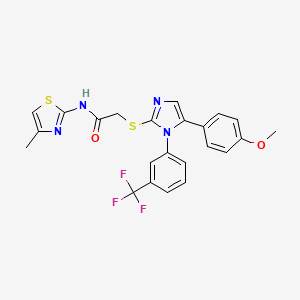
![2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2411288.png)
